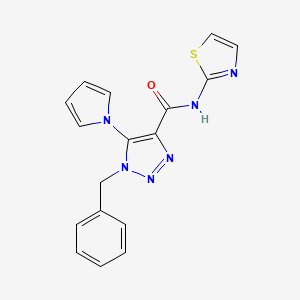

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6OS/c24-15(19-17-18-8-11-25-17)14-16(22-9-4-5-10-22)23(21-20-14)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYODJTQCOPQBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition and subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Key Observations :

Crystallographic and Computational Analysis

- Structural Refinement : The SHELX system (SHELXL, SHELXS) is widely employed for refining small-molecule structures, including heterocycles like the target compound .

- Visualization Tools : ORTEP-3 enables precise graphical representation of molecular geometry, critical for analyzing bond lengths and angles in triazole-thiazole systems .

Biological Activity

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is . Its structure includes a triazole ring, a thiazole moiety, and a carboxamide functional group, which are known to influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. These compounds may inhibit the synthesis of essential biomolecules in pathogens, disrupting their growth and replication.

2. Antitumor Activity:

Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide may enhance its ability to induce apoptosis in cancer cells.

3. Anticonvulsant Properties:

Similar compounds have shown anticonvulsant activity, suggesting that this compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems.

Biological Activity Data

| Activity Type | IC50 Value (µM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Antimicrobial | 2.95 - 7.63 | Toxoplasma gondii | |

| Antitumor | < 5 | Various cancer cell lines | |

| Anticonvulsant | Not specified | Rodent models |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Efficacy: A study reported that a similar triazole compound showed low micromolar activity against Toxoplasma gondii and Cryptosporidium parvum, indicating potential for treating protozoal infections .

- Cytotoxicity in Cancer Cells: Thiazole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating IC50 values indicating significant antiproliferative activity . The structural modifications, such as the addition of electron-donating groups, were crucial for enhancing activity.

- Neuroprotective Effects: Compounds with similar structures were tested for anticonvulsant properties in rodent models, showing promising results in seizure reduction .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the thiazole and triazole rings is critical for enhancing biological activity. Substituents on these rings can significantly alter potency and selectivity against specific biological targets. For instance:

- The introduction of electron-donating groups on the phenyl ring has been shown to improve cytotoxicity.

- Modifications at the carboxamide position can influence solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.